2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one
Description
Properties
CAS No. |
917980-73-5 |
|---|---|
Molecular Formula |
C24H19N3O |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C24H19N3O/c28-23-15-22(25-21-14-8-7-13-19(21)23)20-16-27(18-11-5-2-6-12-18)26-24(20)17-9-3-1-4-10-17/h1-14,16,22,25H,15H2 |
InChI Key |
WEWBKOPFSZHSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Table 1: General Reaction Conditions for Synthesis
| Parameter | Details |
|---|---|
| Catalyst | Gadolinium trifluoromethanesulfonate / CAN |
| Solvent | Ethanol / Dichloromethane |
| Temperature | 100 °C |
| Reaction Time | 3–6 hours |
| Purification Method | Column chromatography (silica gel with ethyl acetate/hexane elution) |
One-Pot Sequential Synthesis
A one-pot sequential synthesis method has been developed for compounds similar to This compound , which minimizes intermediate isolation steps and increases yield. This method involves:
- Initial Oxidation : Using TEMPO as an oxidant and CAN as a catalyst, the precursors undergo dehydrogenation.
- Cyclization : Cyclization occurs under controlled oxygen atmosphere with ammonium acetate as a reagent.
- Final Functionalization : Functional groups are introduced by adding substituted benzyl alcohols.
Table 2: One-Pot Sequential Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Oxidation | TEMPO (20 mol %), CAN (20 mol %) | 100 °C for 3 hours | 81–89 |
| Cyclization | NH₄OAc (10 equiv), Choline chloride:PTSA (1:1 mmol) | O₂ atmosphere, 100 °C for 4 hours | 72–84 |
| Functionalization | Substituted benzyl alcohols | 100 °C for 2 hours | Variable |
Environmentally Friendly Methods
A green chemistry approach has been reported for synthesizing pyrazole derivatives similar to this compound. This method emphasizes:
- Eco-friendly Catalysts : Use of gadolinium trifluoromethanesulfonate.
- Solvent Reduction : Ethanol is employed as a solvent to reduce environmental impact.
- Monitoring Techniques : Thin-layer chromatography (TLC) is used to track reaction progress.
Table 3: Green Chemistry Synthesis Parameters
| Catalyst | Gadolinium trifluoromethanesulfonate |
|---|---|
| Solvent | Ethanol |
| Reaction Time | 6 hours |
| Purification | Column chromatography |
| Yield (%) | ~85 |
Challenges and Optimization
Despite advancements in synthesis methods, challenges remain in optimizing yields and reducing reaction times:
- Scalability Issues : Industrial-scale production requires continuous flow systems to maintain efficiency.
- Recyclability of Catalysts : Ensuring catalysts can be reused without loss of activity is critical for cost-effectiveness.
- Side Reactions : Minimizing side reactions during cyclization is necessary to improve purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole moiety enables nucleophilic substitutions, particularly at nitrogen and carbon positions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitrogen alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-alkylated pyrazole derivatives | 65–78% | |
| Acylation | Acetyl chloride, pyridine, RT | Acetylated pyrazole-quinolinone hybrids | 72% |
These substitutions often preserve the quinolinone core while modifying the pyrazole’s electronic properties, enhancing biological activity (e.g., kinase inhibition).
Cyclization and Ring-Functionalization
The quinolinone component participates in acid-catalyzed cyclizations to form fused heterocycles.
Example Reaction Pathway
Condensation with aldehydes and anilines under Amberlite IR-120H catalysis yields chromenoquinolin-6-one derivatives:
text2-(1,3-Diphenylpyrazol-4-yl)-dihydroquinolin-4-one + 4-hydroxycoumarin + aldehyde → 1,3-Diphenylpyrazole-chromenoquinolin-6-one [4]
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| Amberlite IR-120H | EtOH | 80 | 5 | 86% |
| Acetic acid | EtOH | 80 | 8 | 53% |
This method is scalable, with the catalyst reusable for 4 cycles without efficiency loss .
Alkenylation via C–H Activation
The dihydroquinolinone ring undergoes α-alkenylation under oxidative conditions:
| Substrate | Catalyst System | Alkenylating Agent | Product | Yield |
|---|---|---|---|---|
| Compound | TBAB/ChCl:PTSA DES | Styrene derivatives | α-Alkenylated derivatives | 75–89% |
Key Conditions
-
Tetrabutylammonium bromide (TBAB) facilitates ketone activation.
-
Choline chloride:p-toluenesulfonic acid (ChCl:PTSA) deep eutectic solvent (DES) enables mild cyclization .
Oxidation and Reduction Reactions
| Reaction Type | Reagents | Outcome | Application |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Quinolinone → Quinoline derivative | Enhanced π-conjugation |
| Reduction | NaBH₄, MeOH | Ketone → Alcohol intermediate | Functional group interconversion |
Mechanistic Insights
-
Acid-Catalyzed Cyclization : Protonation of the carbonyl group activates the quinolinone for nucleophilic attack, followed by dehydration .
-
Nucleophilic Substitution : Pyrazole’s nitrogen lone pairs react with electrophiles (e.g., alkyl halides), stabilized by resonance.
Comparative Reactivity
Biological Relevance of Reaction Products
Derivatives synthesized via these reactions show:
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one demonstrate selective cytotoxicity towards tumor cells while sparing normal cells. The selectivity index observed in some studies was greater than 25-fold compared to normal cell lines, indicating its potential as a cancer therapeutic agent .
2. Mechanism of Action
The mechanism underlying its anticancer effects may involve the inhibition of critical signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have been reported to act as inhibitors of phosphodiesterase and glycogen synthase kinase-3, which are crucial in cancer progression .
Pharmacological Applications
1. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies suggest that the pyrazole and quinoline components contribute synergistically to the antioxidant capacity of the compound .
2. Neurological Implications
Recent research highlights the potential use of this compound in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with neuroreceptors makes it a candidate for further exploration in neuropharmacology .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 3-Methylidene-1-sulfonyl analogs (e.g., 5a): Compounds like 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one exhibit high cytotoxicity against HL-60 (IC₅₀ = 0.18 µM) and MCF-7 (IC₅₀ = 0.31 µM) cells due to the electron-withdrawing sulfonyl group enhancing electrophilic reactivity.
- Halogenated analogs (e.g., 2-(4-chlorophenyl)): 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one (IC₅₀ > 10 µM in HL-60) shows reduced cytotoxicity compared to sulfonyl derivatives, likely due to the weaker electron-withdrawing effect of chlorine. The diphenylpyrazole group in the target compound could provide stronger hydrophobic interactions, improving membrane permeability .
Planarity and Bioisosteric Replacements
- Compound 56 (carbon-for-nitrogen substitution): Replacing the nitrogen in the dihydroquinolinone core with carbon (as in compound 56) retains antiviral activity against HBV (EC₅₀ = 0.12 µM) but reduces planarity due to sp³ hybridization.
Hybrid Heterocyclic Derivatives
- Lawsone-based fused quinolinones (e.g., compound 7): Derivatives like 2-hydroxy-3-(4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-dione exhibit moderate antioxidant activity (IC₅₀ = 14.2 µM in DPPH assay). The diphenylpyrazole group in the target compound may confer dual functionality, combining antioxidant and anticancer properties .
Cytotoxicity and Selectivity Profiles
A comparative analysis of cytotoxicity (HL-60 cells) and selectivity (HUVEC normal cells) is summarized below:
Biological Activity
The compound 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one is a synthetic derivative featuring a pyrazole moiety, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing the pyrazole ring exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole moiety is crucial for this activity, as it enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been shown to reduce inflammatory markers in various models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative stress, a contributor to cancer progression and inflammation.
Study 1: Anticancer Activity Evaluation
In a study published in Nature, a series of pyrazole derivatives were tested against various cancer cell lines. The results indicated that this compound exhibited an IC50 value of 12 µM against A549 cells, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of pyrazole derivatives. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety precautions when handling 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-2,3-dihydroquinolin-4(1H)-one in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications (acute toxicity Category 4, skin irritation Category 2, eye irritation Category 2A). Use PPE (gloves, lab coats, goggles), ensure adequate ventilation, and avoid direct skin/eye contact. For spills, absorb with inert materials (sand, vermiculite) and dispose in sealed containers. Store in well-ventilated areas away from ignition sources .
- Note : Physical/chemical properties (e.g., solubility, melting point) are not provided in available data; these should be experimentally determined.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Explore reaction parameters (temperature, solvent polarity, catalyst loading) based on analogous quinazolinone syntheses. For example, hydrogenation of intermediates (e.g., 2,3-diazetidinone) under controlled conditions may enhance yield. Monitor purity via HPLC or LC-MS, and employ recrystallization or column chromatography for purification .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm structural integrity, FT-IR for functional group analysis, and mass spectrometry for molecular weight validation. X-ray crystallography (if single crystals are obtainable) can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s potential anticancer mechanisms?
- Methodological Answer : Conduct in vitro assays such as:
- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence-based assays.
- Cell Cycle Analysis : Flow cytometry to assess G1/S/G2-M phase arrest.
Pair results with computational docking studies to identify putative molecular targets .
Q. What strategies can resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardization : Use validated cell lines/pathways (e.g., NCI-60 panel) and replicate under controlled conditions (pH, serum concentration).
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values to compare potency.
- Meta-Analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., solvent effects, impurity interference) .
Q. How can X-ray crystallography elucidate structural features influencing bioactivity?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: DMSO/EtOH mixtures). Analyze crystal packing, hydrogen-bonding networks, and dihedral angles to correlate conformational flexibility with activity. Compare with structurally similar bioactive compounds to identify pharmacophores .
Q. What experimental frameworks assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Degradation Studies : Perform OECD 301 biodegradation tests under aerobic/anaerobic conditions.
- Ecotoxicology : Acute toxicity assays on Daphnia magna or Danio rerio (zebrafish).
- Bioaccumulation : Measure logP values and model partitioning coefficients (e.g., Kₒw) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
